4-[6-AMINO-5-CYANO-3-(2,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL THIOPHENE-2-CARBOXYLATE
Overview
Description
4-[6-AMINO-5-CYANO-3-(2,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-AMINO-5-CYANO-3-(2,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[6-AMINO-5-CYANO-3-(2,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or ethoxy groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[6-AMINO-5-CYANO-3-(2,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[6-AMINO-5-CYANO-3-(2,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
- 2-furancarboxylic acid [4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester
Uniqueness
4-[6-AMINO-5-CYANO-3-(2,4-DICHLOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-BROMO-6-ETHOXYPHENYL THIOPHENE-2-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-ethoxyphenyl] thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrCl2N4O4S/c1-2-35-18-9-12(8-16(27)23(18)36-26(34)19-4-3-7-38-19)20-15(11-30)24(31)37-25-21(20)22(32-33-25)14-6-5-13(28)10-17(14)29/h3-10,20H,2,31H2,1H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMDASJKVPBYDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=C(C=C(C=C4)Cl)Cl)N)C#N)Br)OC(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrCl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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